![molecular formula C43H69NO13 B1254346 3-O-[alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl echinocystic acid](/img/structure/B1254346.png)
3-O-[alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl echinocystic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-[alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl echinocystic acid is a triterpenoid saponin. It has a role as a metabolite.
Scientific Research Applications
Triterpenoid Saponins and Their Applications
- Cytotoxic Activity : Research has shown that certain saponins derived from the bark of Albizia procera, including variants of echinocystic acid, exhibit cytotoxicity against specific cell lines such as HEPG2. This highlights their potential application in cancer research and therapy (Melek et al., 2007).
- Antifungal Properties : Echinocystic acid derivatives, isolated from plants like Albizia procera and Pithecellobium racemosum, have been studied for their antifungal properties, particularly against Candida species and other opportunistic yeasts. This suggests potential applications in developing antifungal agents (Miyase et al., 2010), (Runyoro et al., 2015), (Khan et al., 1997).
- Antibacterial Activities : Some studies have explored the antibacterial activities of plant extracts containing echinocystic acid derivatives. For instance, Albizia procera extracts showed inhibitory actions against Phytophthora sojae, suggesting a role in plant protection or as a source of antibacterial compounds (Wan-yi, 2011).
Potential Pharmacological Uses
- Synthesis and Structural Analysis : The synthesis and structural analysis of N-acetylglucosamine-containing saponins, such as oleanolic acid derivatives closely related to echinocystic acid, have been a focus in some studies. This type of research contributes to the understanding of these compounds and their potential pharmacological applications (Sun et al., 2003).
properties
Product Name |
3-O-[alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl echinocystic acid |
|---|---|
Molecular Formula |
C43H69NO13 |
Molecular Weight |
808 g/mol |
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C43H69NO13/c1-21(45)44-30-33(50)32(49)25(20-55-36-34(51)31(48)24(46)19-54-36)56-35(30)57-29-12-13-40(6)26(39(29,4)5)11-14-41(7)27(40)10-9-22-23-17-38(2,3)15-16-43(23,37(52)53)28(47)18-42(22,41)8/h9,23-36,46-51H,10-20H2,1-8H3,(H,44,45)(H,52,53)/t23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,33+,34+,35-,36-,40-,41+,42+,43+/m0/s1 |
InChI Key |
LRMCXUYYLPHGOS-CJXDOCFZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3CC=C5[C@]4(C[C@H]([C@@]6([C@H]5CC(CC6)(C)C)C(=O)O)O)C)C)C)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CC(C6(C5CC(CC6)(C)C)C(=O)O)O)C)C)C)COC7C(C(C(CO7)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



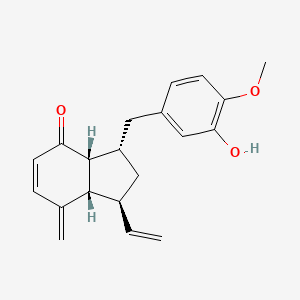

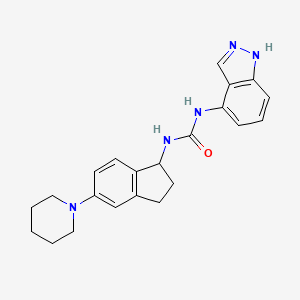
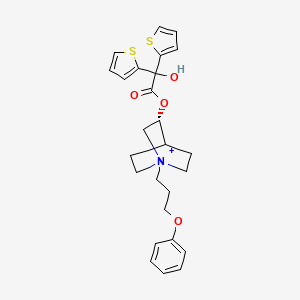
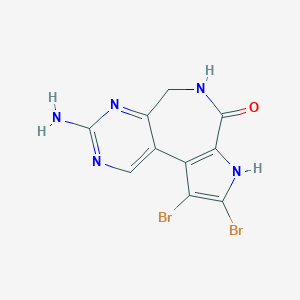
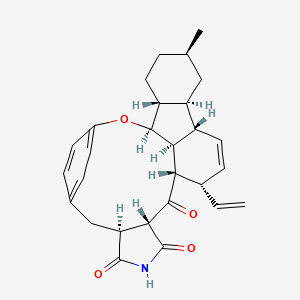
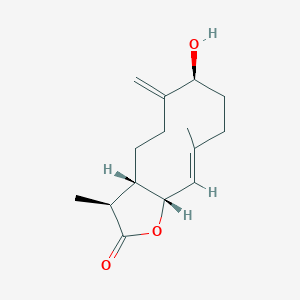
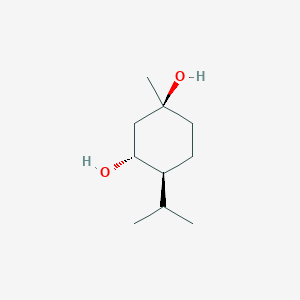
![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)
![(1S,9S)-6,11,12-trihydroxy-3-(hydroxymethyl)-5,13-dimethoxy-1,9-dimethyl-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaen-16-one](/img/structure/B1254276.png)


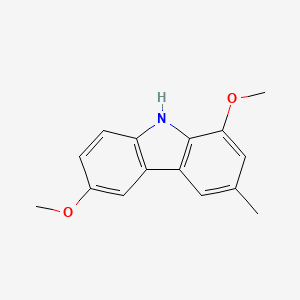
![N-[2-(Diethylamino)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B1254288.png)